molecular formula C11H14N2O2 B13174892 2-[Methyl(oxolan-3-yl)amino]pyridine-3-carbaldehyde

2-[Methyl(oxolan-3-yl)amino]pyridine-3-carbaldehyde

Cat. No.: B13174892
M. Wt: 206.24 g/mol
InChI Key: JSHGZFQVQSOQBV-UHFFFAOYSA-N
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Description

2-[Methyl(oxolan-3-yl)amino]pyridine-3-carbaldehyde is a chemical compound with the molecular formula C11H14N2O2 It is a derivative of pyridine and contains both an oxolane ring and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Methyl(oxolan-3-yl)amino]pyridine-3-carbaldehyde typically involves the reaction of 2-aminopyridine-3-carbaldehyde with methyl oxolane. The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[Methyl(oxolan-3-yl)amino]pyridine-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[Methyl(oxolan-3-yl)amino]pyridine-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[Methyl(oxolan-3-yl)amino]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The oxolane ring and amino group may also contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[Methyl(oxolan-3-yl)amino]pyridine-3-carbaldehyde is unique due to the presence of both an oxolane ring and an aldehyde group, which confer distinct chemical properties and reactivity compared to similar compounds. This structural uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

2-[methyl(oxolan-3-yl)amino]pyridine-3-carbaldehyde

InChI

InChI=1S/C11H14N2O2/c1-13(10-4-6-15-8-10)11-9(7-14)3-2-5-12-11/h2-3,5,7,10H,4,6,8H2,1H3

InChI Key

JSHGZFQVQSOQBV-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCOC1)C2=C(C=CC=N2)C=O

Origin of Product

United States

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